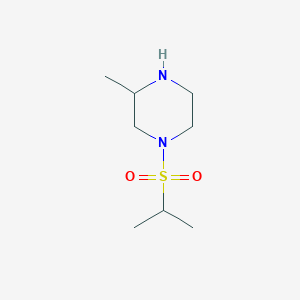
3-Methyl-1-(propane-2-sulfonyl)piperazine
Overview
Description
3-Methyl-1-(propane-2-sulfonyl)piperazine is a chemical compound with the CAS Number: 1481978-91-9 . It has a molecular weight of 206.31 . The IUPAC name for this compound is 1-(isopropylsulfonyl)-3-methylpiperazine .
Molecular Structure Analysis
The InChI code for 3-Methyl-1-(propane-2-sulfonyl)piperazine is 1S/C8H18N2O2S/c1-7(2)13(11,12)10-5-4-9-8(3)6-10/h7-9H,4-6H2,1-3H3 . This code provides a specific representation of the molecule’s structure.Physical And Chemical Properties Analysis
The compound has a storage temperature of 28 C .Relevant Papers Unfortunately, specific peer-reviewed papers related to 3-Methyl-1-(propane-2-sulfonyl)piperazine were not found in the searched resources .
Scientific Research Applications
Nanofiltration Membranes and Salt Separation
Research has explored the application of N-aminoethyl piperazine propane sulfonate (AEPPS) modified multi-walled carbon nanotubes in creating nanofiltration membranes. These membranes show potential in the separation of monovalent/divalent salts and organics, which can be significant in desalination and food and biological separation processes (Guo et al., 2018).
Arsenic Removal in Water
Another application involves a pH-responsive, charge-switchable piperazine derivative used as a draw solute for removing arsenics from water through forward osmosis. This compound demonstrates high water flux and effective arsenic rejection, making it a promising option for wastewater treatment (Wu et al., 2019).
Recovery of Metal Ions
Copolymers containing sulfonic acid and amine moieties synthesized from compounds including N-acryloyl-N-methyl piperazine have been studied for metal ion recovery. These copolymers exhibit significant potential for binding and retaining metal ions, which is valuable in applications like water purification (Rivas et al., 2001).
Improvement in CO2 Absorption
In the field of environmental science, 2-Methyl Piperazine-Activated Tertiary Amines have been researched for their role in CO2 absorption. This is particularly relevant in the context of climate change and efforts to reduce CO2 emissions (Balchandani et al., 2022).
Antibacterial Agents
Compounds derived from piperazine, including those with sulfonyl groups, have been studied for their antibacterial properties. These compounds show potential as effective inhibitors against bacterial strains like Bacillus subtilis and Escherichia coli, indicating their use in the development of new antibacterial drugs (Abbasi et al., 2020).
Development of New Solvents
Research on new solvents for CO2 mitigation includes studies on aqueous solvent blends of 2-methyl piperazine with other compounds. These studies are significant in finding efficient and environmentally friendly solutions for CO2 capture and storage (Hairul et al., 2016).
properties
IUPAC Name |
3-methyl-1-propan-2-ylsulfonylpiperazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18N2O2S/c1-7(2)13(11,12)10-5-4-9-8(3)6-10/h7-9H,4-6H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUZMVMGOFDATKT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCN1)S(=O)(=O)C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methyl-1-(propane-2-sulfonyl)piperazine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



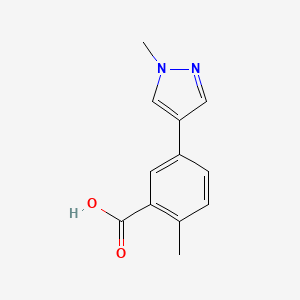
![[1-(1H-pyrrol-1-yl)cyclohexyl]acetic acid](/img/structure/B1400060.png)
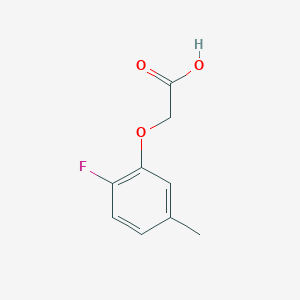
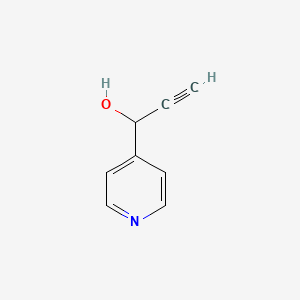
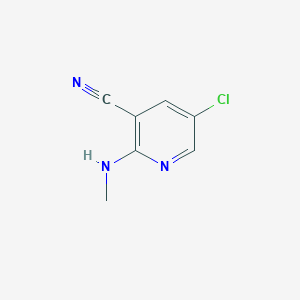
![3-(4-Hydroxyphenyl)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2,4-dione](/img/structure/B1400065.png)
![Spiro[2.3]hexan-5-amine](/img/structure/B1400068.png)
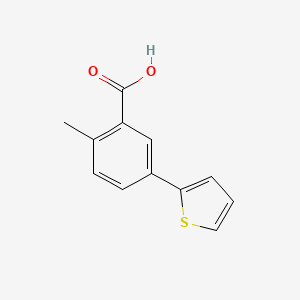
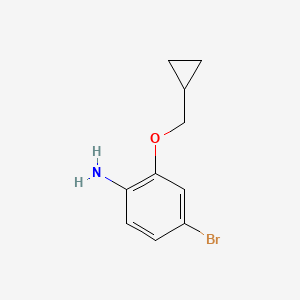

![1-[1-(Pyridin-2-yl)azetidin-3-yl]piperazine](/img/structure/B1400075.png)
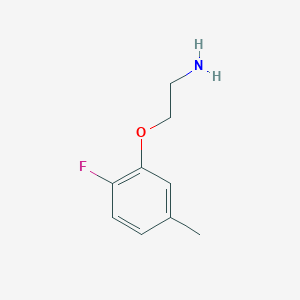
![tert-butyl 2H-benzo[b][1,4]thiazine-4(3H)-carboxylate](/img/structure/B1400081.png)
![5-[(Cyclobutylmethyl)thio]-1,3,4-thiadiazol-2-amine](/img/structure/B1400082.png)